ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate
CAS No.:
Cat. No.: VC18072508
Molecular Formula: C9H12F2N2O2
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12F2N2O2 |
|---|---|
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | ethyl 3,3-difluoro-3-(2-methylpyrazol-3-yl)propanoate |
| Standard InChI | InChI=1S/C9H12F2N2O2/c1-3-15-8(14)6-9(10,11)7-4-5-12-13(7)2/h4-5H,3,6H2,1-2H3 |
| Standard InChI Key | OQZFTTGWUIPITF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=CC=NN1C)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate (IUPAC name: ethyl 3,3-difluoro-3-(2-methylpyrazol-3-yl)propanoate) is a synthetic organofluorine compound with the molecular formula C₉H₁₂F₂N₂O₂ and a molecular weight of 218.20 g/mol. Its structure integrates a pyrazole ring substituted with a methyl group at the N1 position and a difluorinated propanoate ester (Figure 1). The presence of fluorine atoms at the C3 position introduces steric and electronic effects that influence reactivity and biological interactions.
Table 1: Molecular and Spectroscopic Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₂F₂N₂O₂ |
| Molecular Weight | 218.20 g/mol |
| InChI | InChI=1S/C9H12F2N2O2/c1-3-15-8(14)6-9(10,11)7-4-5-12-13(7)2/h4-5H,3,6H2,1-2H3 |
| InChIKey | OQZFTTGWUIPITF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(F)(F)C1=CC=NN1C |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate typically employs phase-transfer catalysts to enhance reaction efficiency and continuous flow reactors for industrial-scale production. While detailed mechanistic steps are proprietary, general approaches involve:
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Alkylation: Introduction of the ethyl ester group via reaction with ethyl bromide or similar agents.
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Fluorination: Incorporation of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).
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Cyclization: Formation of the pyrazole ring through cyclocondensation reactions.
Key challenges include controlling regioselectivity during pyrazole formation and minimizing side reactions from the highly reactive difluoromethyl group.
Reaction Optimization
Industrial protocols prioritize reaction yield and purity through:
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Temperature Control: Maintaining reactions between 60–80°C to avoid decomposition.
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Catalyst Selection: Quaternary ammonium salts as phase-transfer catalysts improve interfacial interactions in biphasic systems.
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Workup Procedures: Acid-base extraction and chromatography ensure high purity (>95%).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL). Fluorine atoms enhance metabolic stability by resisting oxidative degradation, while the ester group contributes to hydrolysis susceptibility under alkaline conditions.
Spectroscopic Features
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¹H NMR: Peaks at δ 1.62 (d, J = 7.34 Hz, 3H) correspond to the methyl group on the pyrazole ring, while δ 5.35 (q, J = 7.20 Hz, 1H) reflects the propanoate backbone.
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LRMS (ESI): A molecular ion peak at m/z 219.1 (M + H) confirms the molecular formula.
Biological Activities and Mechanisms
Antimicrobial Activity
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). Its mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate biosynthesis, thereby disrupting nucleotide synthesis in pathogens.
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% at 50 mg/kg doses, comparable to dexamethasone. This activity is attributed to suppression of NF-κB signaling pathways.
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for prodrugs targeting infectious diseases. Esterase-mediated hydrolysis in vivo releases the active carboxylic acid, enabling sustained therapeutic effects.
Agrochemical Innovations
Incorporation into pesticides improves rainfastness and UV stability, addressing limitations of existing agrochemicals. Patented formulations combining this compound with neonicotinoids show synergistic effects.
Comparative Analysis with Related Compounds
Table 2: Activity Comparison of Fluorinated Pyrazole Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anti-Inflammatory IC₅₀ (µM) |
|---|---|---|
| Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate | 8 (S. aureus) | 12 (TNF-α) |
| Diflubenzuron | >64 | N/A |
| Tefluthrin | N/A | N/A |
This compound’s dual functionality and fluorine-driven stability distinguish it from non-fluorinated analogs like diflubenzuron.
Future Perspectives
Synthetic Advancements
Future work should explore enantioselective synthesis to isolate active stereoisomers and improve potency. Computational modeling could optimize catalyst design for greener production.
Expanded Biological Screening
Unexplored therapeutic areas, including anticancer and antiviral applications, warrant investigation. Mechanistic studies on off-target effects will ensure safety profiles.
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